2h-1,2,3-Triazol-4-Ylmethanol

Medicinal Chemistry Physicochemical Properties Drug Discovery

2H-1,2,3-Triazol-4-Ylmethanol (CAS 84440-19-7) is a fundamental 1,2,3-triazole building block consisting of a triazole ring substituted with a hydroxymethyl group at the 4-position. With a molecular weight of 99.09 g/mol and the formula C₃H₅N₃O, it is commercially available as a liquid or solid with typical purities ≥95%.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 84440-19-7
Cat. No. B1295699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2h-1,2,3-Triazol-4-Ylmethanol
CAS84440-19-7
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=NNN=C1CO
InChIInChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6)
InChIKeyOADYBXHYXPEGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,2,3-Triazol-4-Ylmethanol (CAS 84440-19-7) Procurement Guide: Core Properties and Research Applications


2H-1,2,3-Triazol-4-Ylmethanol (CAS 84440-19-7) is a fundamental 1,2,3-triazole building block consisting of a triazole ring substituted with a hydroxymethyl group at the 4-position [1]. With a molecular weight of 99.09 g/mol and the formula C₃H₅N₃O, it is commercially available as a liquid or solid with typical purities ≥95% . Its simple structure provides a versatile scaffold for derivatization via click chemistry or standard functional group transformations, making it a key intermediate in medicinal chemistry, agrochemical, and materials science research .

Why 2H-1,2,3-Triazol-4-Ylmethanol Cannot Be Replaced by a Generic Triazole


Substituting 2H-1,2,3-triazol-4-ylmethanol with a generic triazole or even a close structural analog like 1,2,4-triazole-3-methanol is not straightforward due to fundamental differences in physicochemical and electronic properties. The 1,2,3-triazole ring itself exhibits a distinct dipole moment (~5 D) and hydrogen-bonding pattern compared to its 1,2,4-isomer, directly impacting molecular recognition, solubility, and metabolic stability [1]. Furthermore, the specific positioning of the hydroxymethyl group at the 4-position provides a unique vector for further functionalization, influencing the final compound's three-dimensional structure and biological interactions. Even a simple change to 1-substituted analogs alters the electronic distribution and steric environment, leading to divergent reactivity in downstream applications [2]. These core differences underscore the need for precise compound selection based on quantitative evidence.

Quantitative Differentiation Evidence for 2H-1,2,3-Triazol-4-Ylmethanol Against Key Analogs


Enhanced Aqueous Solubility: Comparative XLogP and Topological Polar Surface Area (tPSA)

2H-1,2,3-Triazol-4-ylmethanol exhibits significantly improved predicted aqueous solubility compared to both its parent heterocycle and its 1,2,4-triazole isomer. This is quantitatively reflected in a lower XLogP value and a higher topological Polar Surface Area (tPSA). The lower lipophilicity is crucial for achieving favorable pharmacokinetic profiles, particularly for central nervous system (CNS) and anti-infective drug candidates [1].

Medicinal Chemistry Physicochemical Properties Drug Discovery

Superior Hydrogen Bonding Capacity: H-Bond Donor/Acceptor Profile Comparison

The combination of the triazole ring's inherent hydrogen-bonding capability with an additional primary alcohol group gives 2H-1,2,3-triazol-4-ylmethanol a dual hydrogen bond donor/acceptor profile. It possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, a significant increase over the parent 1,2,3-triazole (1 donor, 3 acceptors) . This enhanced capacity is critical for forming stable crystal lattices, engaging in specific protein-ligand interactions, and improving solubility in protic solvents [1].

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Distinct Physicochemical Profile vs. 1,2,4-Triazole-3-Methanol

The isomer class (1,2,3- vs. 1,2,4-triazole) fundamentally alters a molecule's electronic distribution and interaction potential. While direct experimental data for 2H-1,2,3-triazol-4-ylmethanol is sparse, class-level inference from extensive literature on triazole isomers shows that 1,2,3-triazoles generally exhibit a larger dipole moment (~5 D) compared to 1,2,4-triazoles (~3 D) [1]. This significant difference influences everything from metabolic stability to the ability to engage in π-stacking interactions, making the 1,2,3-triazole core a distinct bioisostere for the amide bond, whereas 1,2,4-triazole is not [2].

Bioisosterism Chemical Biology Medicinal Chemistry

Computational Property Comparison: Density and Boiling Point vs. N-Methyl Analog

Predicted physical properties indicate key differences between 2H-1,2,3-triazol-4-ylmethanol and its N-methyl derivative (1-methyl-1H-1,2,3-triazole-4-methanol). The target compound is predicted to have a higher density (1.456 g/cm³) and a significantly higher boiling point (346.5 °C) compared to the N-methyl analog (Density: 1.3 g/cm³; Boiling Point: 279.0 °C) [1]. These differences arise from the absence of an N-H group in the methyl analog, which eliminates strong intermolecular hydrogen bonding. For process chemists, these property differences translate to distinct purification strategies (e.g., distillation vs. recrystallization) and handling requirements .

Process Chemistry Purification Physical Organic Chemistry

Optimal Application Scenarios for Procuring 2H-1,2,3-Triazol-4-Ylmethanol


As a Privileged Scaffold for CNS and Anti-Infective Drug Discovery

The quantitative evidence of low lipophilicity (XLogP = -1.3) and high tPSA positions 2H-1,2,3-triazol-4-ylmethanol as an ideal core scaffold for designing drug candidates requiring good aqueous solubility and low off-target binding . This is particularly relevant for central nervous system (CNS) programs, where molecules must cross the blood-brain barrier, and for anti-infective agents, where solubility can dictate in vivo efficacy. The enhanced hydrogen bonding capacity (2 donors, 4 acceptors) further supports strong, specific interactions with biological targets like enzymes and receptors [1].

As a Superior Amide Bond Bioisostere in Peptidomimetics

The class-level evidence showing that 1,2,3-triazoles possess a larger dipole moment (~5 D) and a distinct hydrogen-bonding pattern compared to 1,2,4-triazoles makes this compound a superior choice for replacing amide bonds in peptidomimetic design [2]. Its ability to mimic the electronic and conformational properties of a trans-amide bond while offering complete resistance to enzymatic hydrolysis is a key differentiator for projects focused on improving the metabolic stability of peptide-based therapeutics [3].

As a Crystallizable and Distillable Building Block for Process Development

The significant difference in boiling point (346.5 °C) compared to its N-methyl analog (279.0 °C) indicates that 2H-1,2,3-triazol-4-ylmethanol is more amenable to purification via recrystallization rather than distillation, a crucial consideration for scale-up and manufacturing [4]. Its higher density (1.456 g/cm³) also suggests different handling and storage requirements. Process chemists should select this compound over its analogs when designing scalable synthetic routes that rely on robust, high-yielding purification steps .

As a Versatile Click Chemistry Reagent for Diversifying Compound Libraries

The presence of a free hydroxymethyl group at the 4-position provides a distinct chemical handle for further functionalization via standard organic transformations (e.g., oxidation to the aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution) [5]. Combined with the robust 1,2,3-triazole core that can be installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound is a versatile, dual-functional building block for generating diverse compound libraries in medicinal chemistry and chemical biology research [6].

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